molecular formula C8H12ClNO2 B2942366 2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one CAS No. 2411223-68-0

2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one

Cat. No.: B2942366
CAS No.: 2411223-68-0
M. Wt: 189.64
InChI Key: FZRWCZVKQFOJMH-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one is a synthetic compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

The synthesis of 2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents such as 1,4-dioxane, MeCN, and DMF, and bases like DIPEA, K2CO3, Cs2CO3, DBU, and K3PO4 .

Chemical Reactions Analysis

2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

IUPAC Name

2-chloro-1-(6-oxa-1-azaspiro[3.3]heptan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c1-6(9)7(11)10-3-2-8(10)4-12-5-8/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRWCZVKQFOJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC12COC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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